molecular formula C6H5ClN4 B2736232 5-(Azidomethyl)-2-chloropyridine CAS No. 114780-17-5

5-(Azidomethyl)-2-chloropyridine

Cat. No.: B2736232
CAS No.: 114780-17-5
M. Wt: 168.58
InChI Key: AAWLCFHBPQEWCG-UHFFFAOYSA-N
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Description

5-(Azidomethyl)-2-chloropyridine is an organic compound that belongs to the class of azido compounds It is characterized by the presence of an azidomethyl group attached to the fifth position of a 2-chloropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Azidomethyl)-2-chloropyridine typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of 5-(chloromethyl)-2-chloropyridine with sodium azide in an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Azidomethyl)-2-chloropyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.

    Cycloaddition Reactions: The azido group can participate in 1,3-dipolar cycloaddition reactions, forming triazoles.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide in DMF or DMSO at elevated temperatures.

    Cycloaddition: Copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) in the presence of a copper catalyst.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

Major Products Formed

    Substitution: Various substituted pyridines depending on the nucleophile used.

    Cycloaddition: 1,2,3-Triazoles.

    Reduction: 5-(Aminomethyl)-2-chloropyridine.

Scientific Research Applications

5-(Azidomethyl)-2-chloropyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the formation of triazoles through click chemistry.

    Biology: Employed in the labeling and modification of biomolecules due to its azido group, which can undergo bioorthogonal reactions.

    Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 5-(Azidomethyl)-2-chloropyridine primarily involves its azido group, which can participate in various chemical reactions. The azido group is highly reactive and can undergo cycloaddition reactions to form stable triazoles. These reactions are often catalyzed by copper(I) ions and proceed through a 1,3-dipolar cycloaddition mechanism. The compound can also be reduced to form amines, which can further react with other functional groups.

Comparison with Similar Compounds

Similar Compounds

    5-(Azidomethyl)-2-bromopyridine: Similar structure but with a bromine atom instead of chlorine.

    5-(Azidomethyl)-2-fluoropyridine: Similar structure but with a fluorine atom instead of chlorine.

    5-(Azidomethyl)-2-iodopyridine: Similar structure but with an iodine atom instead of chlorine.

Uniqueness

5-(Azidomethyl)-2-chloropyridine is unique due to its specific reactivity profile. The presence of the chlorine atom influences the electronic properties of the pyridine ring, affecting the reactivity of the azido group. This makes it a valuable intermediate in organic synthesis, particularly in the formation of triazoles and other nitrogen-containing heterocycles.

Properties

IUPAC Name

5-(azidomethyl)-2-chloropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c7-6-2-1-5(3-9-6)4-10-11-8/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAWLCFHBPQEWCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CN=[N+]=[N-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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